molecular formula C29H24N4O2S B10879514 N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide

N-[4-(benzyloxy)phenyl]-2-(2,5-diphenyl-3-thioxo-2,3-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Cat. No.: B10879514
M. Wt: 492.6 g/mol
InChI Key: QIKUSKISHAUHCU-UHFFFAOYSA-N
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Description

N~1~-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is a complex organic compound that features a triazole ring, a benzyl ether, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with carbon disulfide, followed by reaction with aromatic aldehydes.

    Introduction of the Benzyl Ether Group: This step involves the reaction of phenol derivatives with benzyl halides under basic conditions.

    Coupling Reactions: The final step involves coupling the triazole intermediate with the benzyl ether derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group would yield a sulfone derivative.

Mechanism of Action

The mechanism of action of N1-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets within the cell. It is believed to inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis. The compound may also interfere with signaling pathways that promote cancer cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar biological activities.

    Benzyl Ether Derivatives: Compounds with benzyl ether groups are known for their stability and ability to undergo various chemical modifications.

    Thioxo Compounds: These compounds contain a thioxo group and are studied for their potential therapeutic applications.

Uniqueness

N~1~-[4-(BENZYLOXY)PHENYL]-2-(2,5-DIPHENYL-3-THIOXO-2,3-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)ACETAMIDE is unique due to its combination of a triazole ring, benzyl ether, and thioxo group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H24N4O2S

Molecular Weight

492.6 g/mol

IUPAC Name

2-(2,5-diphenyl-3-sulfanylidene-1,2,4-triazol-1-yl)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C29H24N4O2S/c34-27(30-24-16-18-26(19-17-24)35-21-22-10-4-1-5-11-22)20-32-28(23-12-6-2-7-13-23)31-29(36)33(32)25-14-8-3-9-15-25/h1-19H,20-21H2,(H,30,34)

InChI Key

QIKUSKISHAUHCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C(=NC(=S)N3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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